2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile
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Overview
Description
2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile is a chemical compound known for its unique structure and reactivity. It is a derivative of malononitrile dimer, which is widely used in organic synthesis due to its multifunctional nature . The compound contains an amino group, a phenyl group, and three cyano groups, making it a versatile building block in various chemical reactions.
Preparation Methods
The synthesis of 2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile typically involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale dimerization processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.
Cyclocondensation: This reaction involves the condensation of two or more molecules to form a cyclic compound.
Cascade/Domino/Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate isolation.
Common reagents used in these reactions include electrophilic compounds, acids, and bases. The major products formed from these reactions are often heterocyclic compounds, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile involves its reactivity with various electrophilic compounds. The presence of three cyano groups, an amino group, and an unsaturated alkene part makes it a highly reactive compound. It can undergo condensation reactions with electrophilic compounds to form a wide range of products .
Comparison with Similar Compounds
2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile can be compared with other similar compounds such as:
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile: This compound has a hydroxyl group in place of the phenyl group, which alters its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61262-02-0 |
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Molecular Formula |
C13H8N4 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H8N4/c14-7-11(13(17)12(8-15)9-16)6-10-4-2-1-3-5-10/h1-6H,17H2 |
InChI Key |
GMJSZJBCHRADSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
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